molecular formula C19H17N2P B093105 Phosphorane, (methylenehydrazono)triphenyl- CAS No. 15990-54-2

Phosphorane, (methylenehydrazono)triphenyl-

Cat. No. B093105
CAS RN: 15990-54-2
M. Wt: 304.3 g/mol
InChI Key: PDYWDDVPQVBXEN-UHFFFAOYSA-N
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Description

Phosphorane, (methylenehydrazono)triphenyl-, also known as Wittig reagent, is a chemical compound used in organic synthesis. It is a highly reactive compound that can be used to form carbon-carbon double bonds. The compound was first synthesized by Georg Wittig in 1954 and has since become an essential tool in organic chemistry.

Mechanism of Action

The mechanism of action of the Phosphorane, (methylenehydrazono)triphenyl- reagent involves the formation of a ylide intermediate, which then reacts with a carbonyl compound to form a carbon-carbon double bond. The reaction is typically carried out in the presence of a base, which helps to deprotonate the ylide intermediate and facilitate the reaction.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of the Phosphorane, (methylenehydrazono)triphenyl- reagent, as it is primarily used in laboratory settings and not for medicinal purposes.

Advantages and Limitations for Lab Experiments

One of the main advantages of the Phosphorane, (methylenehydrazono)triphenyl- reagent is its ability to selectively form carbon-carbon double bonds, which can be difficult to achieve using other methods. The compound is also relatively easy to synthesize and can be used in a wide range of reactions.
One limitation of the Phosphorane, (methylenehydrazono)triphenyl- reagent is its high reactivity, which can make it difficult to handle and store. The compound can also be sensitive to air and moisture, which can affect its reactivity.

Future Directions

There are many potential future directions for research involving the Phosphorane, (methylenehydrazono)triphenyl- reagent. One area of interest is the development of new synthetic methods using the compound, particularly in the synthesis of complex natural products and pharmaceuticals. Another area of interest is the study of the reaction mechanisms involved in Phosphorane, (methylenehydrazono)triphenyl- reactions, which could lead to the development of new catalysts and reaction conditions. Additionally, the use of the Phosphorane, (methylenehydrazono)triphenyl- reagent in the development of new materials and in the study of reaction kinetics and thermodynamics is an area of ongoing research.

Synthesis Methods

Phosphorane, (methylenehydrazono)triphenyl-, is typically synthesized by reacting triphenylphosphine with a carbonyl compound, such as an aldehyde or ketone, in the presence of a base. The reaction results in the formation of the Phosphorane, (methylenehydrazono)triphenyl- reagent, which can then be used in subsequent reactions.

Scientific Research Applications

The Phosphorane, (methylenehydrazono)triphenyl- reagent has a wide range of applications in scientific research, particularly in the field of organic chemistry. It is commonly used in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. The compound is also used in the development of new materials and in the study of reaction mechanisms.

properties

CAS RN

15990-54-2

Product Name

Phosphorane, (methylenehydrazono)triphenyl-

Molecular Formula

C19H17N2P

Molecular Weight

304.3 g/mol

IUPAC Name

N-[(triphenyl-λ5-phosphanylidene)amino]methanimine

InChI

InChI=1S/C19H17N2P/c1-20-21-22(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H2

InChI Key

PDYWDDVPQVBXEN-UHFFFAOYSA-N

SMILES

C=NN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C=NN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

synonyms

1-Methylene-2-(triphenylphosphoranylidene)hydrazine

Origin of Product

United States

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